molecular formula C7H4BrClN2O B1527563 5-Bromo-7-chloro-1,3-benzoxazol-2-amine CAS No. 1248045-93-3

5-Bromo-7-chloro-1,3-benzoxazol-2-amine

Cat. No.: B1527563
CAS No.: 1248045-93-3
M. Wt: 247.47 g/mol
InChI Key: WKSJMJXQUPOKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-chloro-1,3-benzoxazol-2-amine is a halogenated benzoxazole derivative with the molecular formula C7H4BrClN2O. This compound is characterized by the presence of bromine and chlorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-chloro-1,3-benzoxazol-2-amine typically involves the bromination and chlorination of benzoxazole derivatives. One common method is the reaction of 1,3-benzoxazol-2-amine with bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of halogenating agents and catalysts. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzoxazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-bromo-7-chloro-1,3-benzoxazol-2-amine is used as a building block for the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has been studied for its potential use in treating various diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.

Industry: The compound is also utilized in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a versatile component in various industrial applications.

Comparison with Similar Compounds

  • 5-Bromo-1,3-benzoxazol-2-amine

  • 7-Chloro-1,3-benzoxazol-2-amine

  • 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride

Uniqueness: this compound stands out due to its unique combination of bromine and chlorine atoms, which confer distinct chemical and biological properties compared to its similar counterparts

Properties

IUPAC Name

5-bromo-7-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSJMJXQUPOKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Reactant of Route 3
5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Reactant of Route 4
5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Reactant of Route 5
5-Bromo-7-chloro-1,3-benzoxazol-2-amine
Reactant of Route 6
Reactant of Route 6
5-Bromo-7-chloro-1,3-benzoxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.